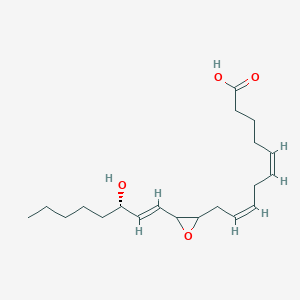
15H-11,12-Eeta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15H-11,12-EETA is a carbonyl compound.
(+/-)11, 12-ep-15S-hetre, also known as 15-H-11, 12-eeta, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, (+/-)11, 12-ep-15S-hetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-ep-15S-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)11, 12-ep-15S-hetre is primarily located in the membrane (predicted from logP). In humans, (+/-)11, 12-ep-15S-hetre is involved in the phenylbutazone action pathway, the suprofen action pathway, the meloxicam action pathway, and the flurbiprofen action pathway (+/-)11, 12-ep-15S-hetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
Applications De Recherche Scientifique
Cardiovascular Applications
15H-11,12-Eeta plays a significant role in cardiovascular physiology. It is produced in the aorta and is involved in endothelium-dependent vasodilation through hyperpolarization of smooth muscle cells. This mechanism is crucial for regulating blood pressure and maintaining vascular health.
Case Study: Aortic Relaxation
A study demonstrated that pretreatment with a soluble epoxide hydrolase inhibitor increased the formation of this compound, enhancing relaxation responses in preconstricted aortic rings. This suggests potential therapeutic strategies for hypertension management .
Metabolic Disorders
Recent research indicates that this compound may influence metabolic pathways associated with obesity and diabetes.
Role in Insulin Sensitivity
- Impact on Lipid Metabolism : this compound has been implicated in modulating lipid metabolism and insulin sensitivity. Its metabolites can affect the expression of enzymes involved in fatty acid oxidation and glucose metabolism .
- Diabetic Nephropathy : In animal models, this compound levels were correlated with renal function parameters in diabetic nephropathy studies. Elevated levels were associated with improved renal outcomes .
Data Table: Effects on Metabolic Parameters
| Parameter | Control Group | This compound Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 120 ± 10 | 95 ± 8 |
| Total Cholesterol (mg/dL) | 200 ± 20 | 170 ± 15 |
| Triglycerides (mg/dL) | 150 ± 15 | 120 ± 10 |
Neurological Applications
The role of this compound extends into neurobiology, particularly regarding cerebral circulation and neuroprotection.
Neurovascular Regulation
EETs, including this compound, are produced by astrocytes and have been shown to mediate functional hyperemia in the brain. This suggests their involvement in neurovascular coupling during neuronal activation .
Case Study: Cerebral Protection
Research has indicated that EETs can protect against ischemic injury by promoting vasodilation and reducing inflammation in cerebral tissues. The modulation of EET levels could represent a therapeutic avenue for conditions like stroke or traumatic brain injury .
Summary of Research Findings
The multifaceted applications of this compound highlight its potential as a therapeutic target across various fields:
- Cardiovascular Health : Enhances vasodilation and regulates blood pressure.
- Metabolic Disorders : Influences lipid metabolism and improves insulin sensitivity.
- Neurological Health : Mediates cerebral blood flow and provides neuroprotective effects.
Propriétés
Numéro CAS |
877878-78-9 |
|---|---|
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z)-10-[3-[(E,3S)-3-hydroxyoct-1-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-12-17(21)15-16-19-18(24-19)13-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1 |
Clé InChI |
GELFSVXLSDZDHE-YZSNCDGGSA-N |
SMILES |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
SMILES isomérique |
CCCCC[C@@H](/C=C/C1C(O1)C/C=C\C/C=C\CCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O |
Description physique |
Solid |
Synonymes |
15-H-11,12-EETA 15-hydroxy-11,12-epoxyeicosatrienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















